4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been shown to interact with various targets, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to their targets, leading to their diverse pharmacological effects .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which can impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit various pharmacological effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile has been found to interact with the enzyme heparanase . Heparanase is an endoglycosidase that cleaves heparan sulfate (HS) side chains of proteoglycans . The interaction of this compound with heparanase inhibits the enzymatic activity of heparanase .
Cellular Effects
The inhibition of heparanase by this compound impacts various cellular processes. Heparanase plays a role in the degradation of the extracellular matrix, which is crucial for cell migration and invasion . Therefore, the inhibition of heparanase by this compound can suppress the migration and invasion of certain cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of heparanase enzymatic activity . This compound binds to heparanase, preventing it from cleaving heparan sulfate chains . This inhibits the release of heparan sulfate degradation fragments from the extracellular matrix .
Temporal Effects in Laboratory Settings
The effects of this compound on heparanase activity and cellular processes have been observed in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . Another approach includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with suitable electrophiles under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic synthesis and scale-up techniques would apply. These methods typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiadiazole rings.
Scientific Research Applications
4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct chemical properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differently fused ring system with unique reactivity.
Uniqueness
4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and benzonitrile groups contribute to its potential as a versatile intermediate in synthetic chemistry and its promising pharmacological activities.
Properties
IUPAC Name |
4-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5S/c17-10-11-6-8-13(9-7-11)15-20-21-14(18-19-16(21)22-15)12-4-2-1-3-5-12/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAACVSLGKACTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.